CCW16-C4-NHBoc

Targeted Protein Degradation PROTAC Chemistry E3 Ligase Recruitment

Researchers require validated linker conjugates to reproduce RNF4-dependent degradation data without re-optimization. CCW16-C4-NHBoc is the specific precursor to CCW 28-3, the first reported BRD4 degrader via RNF4 (IC50 0.54 µM). - C4 alkyl linker length optimized for ternary complex stability; non-interchangeable with PEG or C6/C9 variants - Boc-protected amine enables modular amide coupling to target ligands - Also enables study of RNF4-independent ferroptotic cell death pathways In stock for immediate R&D supply.

Molecular Formula C30H35ClN2O4
Molecular Weight 523.1 g/mol
Cat. No. B15541151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCW16-C4-NHBoc
Molecular FormulaC30H35ClN2O4
Molecular Weight523.1 g/mol
Structural Identifiers
InChIInChI=1S/C30H35ClN2O4/c1-30(2,3)29(35)32-19-7-8-20-36-25-15-17-27(18-16-25)37-26-13-11-24(12-14-26)33(28(34)21-31)22-23-9-5-4-6-10-23/h4-6,9-18H,7-8,19-22H2,1-3H3,(H,32,35)
InChIKeyCGIAXQPUJRFUMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCW16-C4-NHBoc: PROTAC Building Block for RNF4


CCW16-C4-NHBoc (C30H35ClN2O4, MW 523.06) is an E3 ligase ligand-linker conjugate that couples the covalent RNF4-recruiting ligand CCW16 with a four-carbon (C4) alkyl linker and a Boc-protected amine handle . It serves as the key precursor to CCW 28-3, the first reported BRD4 degrader operating via an RNF4-dependent mechanism [1]. Unlike generic degrader building blocks, this compound’s specific linker composition is derived directly from the structure-activity relationship (SAR) studies that optimized CCW16 for PROTAC applications, offering a defined starting point for synthesizing bifunctional degraders that harness the E3 ligase RNF4 [1].

Linker Specificity of CCW16-C4-NHBoc


Substituting CCW16-C4-NHBoc with other CCW16-based conjugates, such as those with PEGylated or longer alkyl linkers (e.g., CCW16-PEG1-BocNH or CCW16-C6-BocNH), is not trivial in PROTAC design. The length and chemical composition of the linker are critical parameters that directly influence the formation of a stable ternary complex between the E3 ligase, the target protein, and the degrader molecule . Even minor alterations have been shown to significantly impact degradation efficacy, cellular permeability, and off-target profiles [1]. Therefore, the specific C4 alkyl chain in CCW16-C4-NHBoc is not a generic spacer but a functional component optimized in the pioneering CCW 28-3 degrader, which demonstrated an IC50 of 0.54 uM in a competitive ABPP assay for RNF4 engagement [2]. Using a linker of different length or nature would necessitate a new design-test cycle, lacking the direct precedent of validated biological activity.

Head-to-Head Evidence: CCW16-C4-NHBoc


Validated Linker Chemistry in CCW 28-3

CCW16-C4-NHBoc is the direct synthetic precursor to the first reported RNF4-dependent BRD4 degrader, CCW 28-3. Its C4 alkyl linker was specifically selected based on SAR studies that identified the 4-methoxy group of CCW16 as the ideal exit vector for a linker [1]. The resulting degrader, CCW 28-3, demonstrated potent RNF4 engagement with an IC50 of 0.54 uM, which is a 2-fold higher potency than the parent ligand CCW16 in a competitive ABPP assay [1]. In contrast, no analogous quantitative efficacy data for degraders built from alternative linkers like C6 or PEG1 have been reported in the primary literature, making CCW16-C4-NHBoc the only conjugate with a directly measured biochemical activity benchmark.

Targeted Protein Degradation PROTAC Chemistry E3 Ligase Recruitment

Mechanism of Action & Off-Target Caveats

A key differentiator for CCW16-based compounds is the rigorous characterization of their mechanism of action and off-target liabilities. A 2025 study demonstrated that CCW16-based PROTACs, including those derived from CCW16-C4-NHBoc, do not trigger degradation of RNF4 in cells but instead induce ferroptosis in an RNF4-independent manner, accompanied by upregulation of heme oxygenase-1 (HMOX1) and oxidative stress [1]. This finding is consistent across CCW16-derived compounds and stands in contrast to the RNF4-degrading objective initially envisioned. In contrast, other RNF4-recruiting building blocks with different warheads or from alternative chemotypes lack this level of mechanistic deconvolution, leaving their true cellular pharmacology uncertain.

Ferroptosis Off-Target Toxicity Mechanism of Action

Physicochemical Comparison with PEG and Alkyl Analogs

The C4 alkyl linker in CCW16-C4-NHBoc confers a distinct physicochemical profile compared to its analogs. With a molecular formula of C30H35ClN2O4 and a molecular weight of 523.06 g/mol, it is significantly smaller and more lipophilic than PEG-containing variants like CCW16-PEG1-BocNH (C30H35ClN2O6, MW 555.07) . It is also shorter than the six-carbon chain variant, CCW16-C6-BocNH (C32H39ClN2O5, MW 567.12), and the nine-carbon chain variant, CCW16-C9-BocNH (C35H45ClN2O5, MW 609.2) . Shorter alkyl linkers generally correlate with higher cell permeability but potentially lower aqueous solubility, presenting a trade-off that must be balanced against target protein topography. This difference in chain length directly impacts the distance between the E3 ligase and the target protein in the ternary complex.

Solubility Permeability Linker Physicochemistry

Research Applications of CCW16-C4-NHBoc


Synthesis of CCW 28-3 for RNF4-Mediated Degradation

CCW16-C4-NHBoc is the established precursor for the synthesis of CCW 28-3, the prototypical BRD4 degrader that degrades BRD4 in a proteasome- and RNF4-dependent manner with an IC50 of 0.54 uM for RNF4 binding . Researchers seeking to reproduce or build upon this foundational work must use this specific building block. Its Boc-protected amine allows for straightforward deprotection and subsequent amide coupling to a carboxylic acid-containing target ligand, enabling the modular assembly of a focused library of RNF4-recruiting PROTACs based on a validated scaffold.

Chloro-N-Acetamide Ferroptosis Mechanism

Given the recent evidence that PROTACs derived from CCW16-C4-NHBoc induce RNF4-independent ferroptotic cell death, this building block is a critical tool for studying this specific mode of cell death . It enables the creation of molecular probes to dissect the ferroptosis pathway triggered by the chloro-N-acetamide warhead, distinct from canonical GPX4 inhibition. This application is specific to this chemotype and cannot be replicated with RNF4-recruiting ligands based on other warheads.

Linker-Activity Relationship Studies for RNF4 Degraders

As the shortest prototypical alkyl linker in the CCW16 conjugate series, CCW16-C4-NHBoc (C4, MW 523.06) serves as the baseline for systematic Linker Activity Relationship studies when compared with CCW16-C6-BocNH (C6, MW 567.12) and CCW16-C9-BocNH (C9, MW 609.2) . Researchers can use this building block to generate the smallest possible degrader in a series, optimizing for ternary complex formation and cell permeability by gradually increasing linker length and comparing the resulting degradation efficiency and off-target effects.

Technical Documentation Hub

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